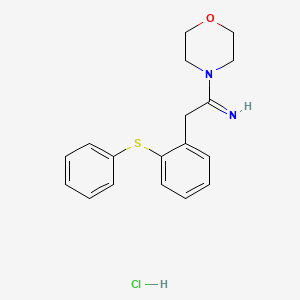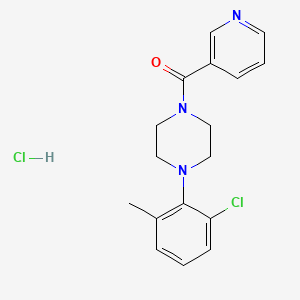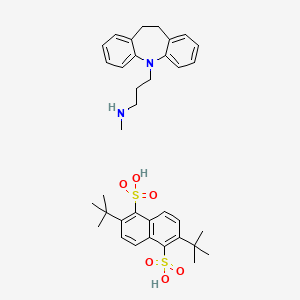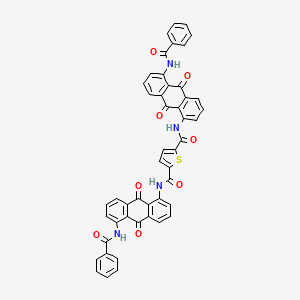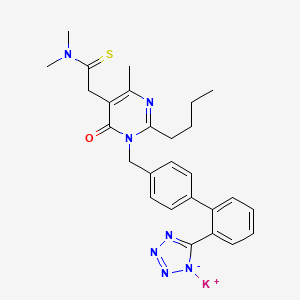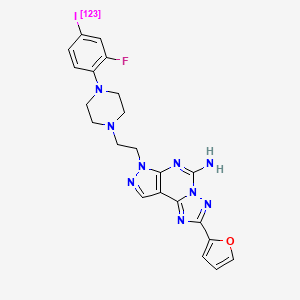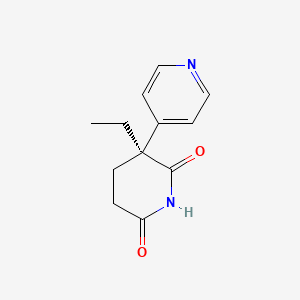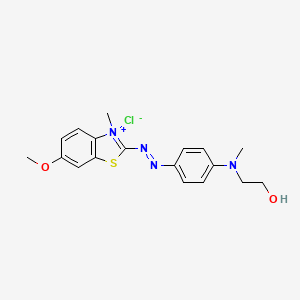
Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride: is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core, an azo linkage, and various functional groups such as hydroxyethyl, methylamino, and methoxy groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride typically involves the following steps:
Formation of the Benzothiazolium Core: The benzothiazolium core is synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The azo linkage is introduced by coupling the benzothiazolium core with a diazonium salt derived from 4-((2-hydroxyethyl)methylamino)aniline. This reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Methoxy and Methyl Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methylamino groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the azo linkage, converting it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazolium core and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide ions are used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and amides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazolium derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Acts as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
- Studied for its antimicrobial and antifungal activities.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry:
- Utilized in the production of dyes and pigments due to its vibrant color and stability.
- Employed in the development of advanced materials such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, methyl sulfate
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, chloride
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzothiazolium core and the type of counterion (chloride vs. methyl sulfate).
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Applications: While all these compounds share similar applications in chemistry and biology, specific structural features may make one compound more suitable for a particular application over others.
This detailed article provides a comprehensive overview of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
72121-85-8 |
|---|---|
Molecular Formula |
C18H21ClN4O2S |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;chloride |
InChI |
InChI=1S/C18H21N4O2S.ClH/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;/h4-9,12,23H,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UFXVOQNHLSZMBQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




